
tert-butyl 4-(5-chloropyridin-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Overview
Description
The compound “tert-Butyl (5-chloropyridin-2-yl)methylcarbamate” is similar to the one you mentioned . It has a molecular weight of 242.7 . It is a solid substance stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The molecular formula of “tert-Butyl (5-chloropyridin-2-yl)methylcarbamate” is C11H15ClN2O2 . The average mass is 242.702 Da and the monoisotopic mass is 242.082199 Da .Physical And Chemical Properties Analysis
The compound “tert-Butyl (5-chloropyridin-2-yl)methylcarbamate” has a density of 1.2±0.1 g/cm3 . Its boiling point is 349.4±32.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 59.4±3.0 kJ/mol . The flash point is 165.1±25.1 °C . The index of refraction is 1.521 . The molar refractivity is 62.7±0.3 cm3 . It has 4 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .Scientific Research Applications
Synthetic Applications in Medicinal Chemistry
One notable application of related compounds is in the synthesis of pharmaceuticals. For instance, the development of Vandetanib, a therapeutic agent, involves complex synthetic routes that include steps potentially analogous to those used in handling tert-butyl 4-(5-chloropyridin-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate. The analysis of various synthetic pathways offers insights into optimizing yield and commercial scalability, highlighting the compound's relevance in industrial chemistry applications (W. Mi, 2015).
Environmental Impact and Degradation
Research into the environmental fate and degradation of ethers, such as methyl tert-butyl ether (MTBE), provides a framework for understanding how similar compounds, including tert-butyl 4-(5-chloropyridin-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate, might behave in environmental contexts. Studies explore the biodegradation pathways, the efficacy of treatment methods, and the potential environmental impacts of these substances, contributing to a broader understanding of their stability and ecological roles (L. Hsieh et al., 2011).
Applications in N-Heterocyclic Chemistry
The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines represents another area where compounds like tert-butyl 4-(5-chloropyridin-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate find utility. These methodologies offer pathways to structurally diverse piperidines, pyrrolidines, and azetidines, underlying the compound's potential in the synthesis of natural products and therapeutic agents (R. Philip et al., 2020).
Hybrid Catalysts in Organic Synthesis
The role of hybrid catalysts in synthesizing complex organic frameworks, such as pyranopyrimidine scaffolds, illustrates the broader utility of related chemical entities in facilitating challenging chemical transformations. This research underscores the importance of innovative catalytic strategies in enhancing the efficiency and selectivity of synthetic procedures, potentially applicable to the synthesis and functionalization of tert-butyl 4-(5-chloropyridin-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate (Mehul P. Parmar et al., 2023).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(5-chloropyridin-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)13-5-4-12(16)10-17-13/h4-6,10H,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOJTRJWMDTKST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



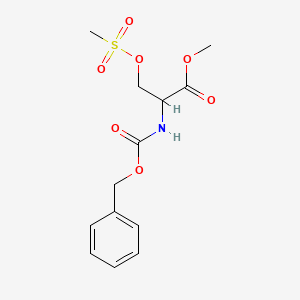
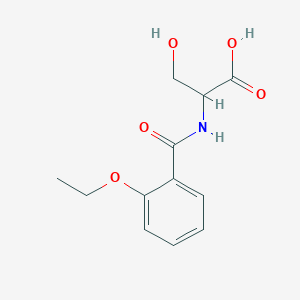
![2-[(4-Chlorophenyl)carbamoylamino]propanoic acid](/img/structure/B3101695.png)
![Methyl 4-methylsulfanyl-2-[[2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]butanoate](/img/structure/B3101699.png)
![2-[(tert-butoxycarbonyl)amino]-3-({2-[2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl}oxy)ethoxy]ethyl}sulfanyl)propanoic acid](/img/structure/B3101714.png)
![4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3101717.png)

![Acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester](/img/structure/B3101730.png)
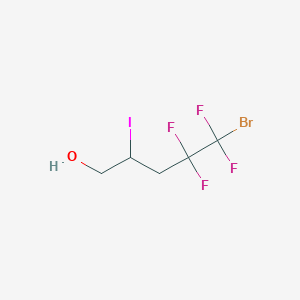
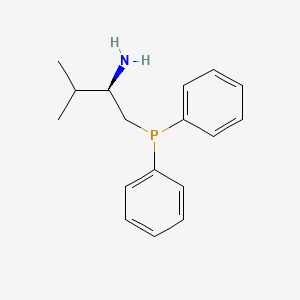
![Ethyl 4-chloropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B3101762.png)

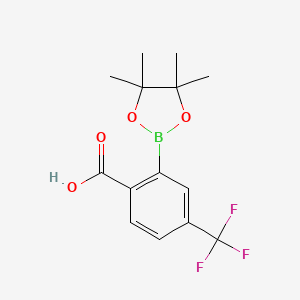
![4,8-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole](/img/structure/B3101777.png)